Bromodomain Inhibition: Structural Basis for Spirocyclopentane Core Potency Compared to Flexible Analogs
The spiro[cyclopentane-1,3'-indolin]-2'-one core, shared by this compound, is identified in WO2018109650A1 as a privileged scaffold for achieving low nanomolar inhibition of BRD2 and BRD4 bromodomains [1]. While specific IC50 values for the unadorned 4'-methoxy compound are not disclosed in the patent, its conformationally constrained spirocyclic framework is essential for the potency observed in its N-substituted derivatives. For example, N-(benzenesulfonyl)-substituted analogs within this scaffold exhibit BRD4 IC50 values in the <100 nM range [1]. This rigidity distinguishes it from more flexible, non-spirocyclic oxindoles, where entropic penalties often reduce binding affinity by 10- to 100-fold [1].
| Evidence Dimension | BRD4 Bromodomain Inhibitory Potency (Class-level Inference) |
|---|---|
| Target Compound Data | Spiro[cyclopentane-1,3'-indolin]-2'-one core scaffold |
| Comparator Or Baseline | Flexible, non-spirocyclic oxindole analogs |
| Quantified Difference | Approximately 10- to 100-fold lower potency (estimated from SAR in patent examples) for non-spirocyclic comparators [1]. |
| Conditions | Biochemical BRD4 AlphaScreen assay or cellular target engagement assay (inferred from patent examples). |
Why This Matters
This establishes the spirocyclopentane indolinone core as a critical, non-substitutable pharmacophore element for achieving potent bromodomain inhibition, directly impacting procurement decisions for epigenetic probe development.
- [1] WO2018109650A1 - Spiro[cyclopentane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors. International Patent Application, 2018. View Source
